molecular formula C21H22N2O3S B3618015 N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide

N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide

Cat. No.: B3618015
M. Wt: 382.5 g/mol
InChI Key: GXYDPETZKAAKMM-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide is a complex organic compound with a unique structure that combines aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the methylsulfonyl group. The final step involves the formation of the acetamide linkage with the 2-methylphenylmethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for developing new bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in materials science, such as in the development of new polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism by which N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide include:

    Acetamide, N-phenyl-: A simpler analog with a single aromatic ring.

    N-(2-methylphenyl)-acetamide: Another analog with a different substitution pattern on the aromatic ring.

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

Uniqueness

What sets this compound apart is its combination of multiple aromatic rings and functional groups, which confer unique chemical and physical properties. This makes it particularly versatile for various applications in research and industry.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-16-8-3-4-10-18(16)14-22-21(24)15-23(27(2,25)26)20-13-7-11-17-9-5-6-12-19(17)20/h3-13H,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYDPETZKAAKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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